molecular formula C19H21NO3 B5788567 N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide

N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide

Cat. No. B5788567
M. Wt: 311.4 g/mol
InChI Key: BSZDABLCGNUPRM-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide, also known as EEAA, is a synthetic compound that has recently gained attention in scientific research due to its potential therapeutic properties. EEAA belongs to the family of acrylamide derivatives, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are essential for cancer cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and are often overexpressed in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a low toxicity profile, which makes it suitable for use in cell culture and animal studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide. One area of interest is the development of more potent analogs of this compound that can be used as potential anticancer agents. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound. Finally, there is a need for more studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be essential for the development of this compound as a potential therapeutic agent.

Synthesis Methods

N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide can be synthesized through a multistep reaction process, starting from commercially available starting materials. The synthesis involves the reaction of 2-ethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. The chalcone intermediate is then reacted with acryloyl chloride in the presence of a base to give this compound as the final product.

Scientific Research Applications

N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)acrylamide has been studied for its potential therapeutic properties in various scientific research studies. One of the major areas of research is its anticancer activity. Several studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.

properties

IUPAC Name

(E)-N-(2-ethoxyphenyl)-3-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-22-16-12-9-15(10-13-16)11-14-19(21)20-17-7-5-6-8-18(17)23-4-2/h5-14H,3-4H2,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZDABLCGNUPRM-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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